

Application Note: Determination of Acetamiprid in Formulations by HPLC-DAD

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Compound of Interest		
Compound Name:	(E/Z)-Acetamiprid	
Cat. No.:	B1664982	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of acetamiprid in pesticide formulations. The described protocol offers a reliable and efficient approach for quality control and regulatory compliance, ensuring the potency and purity of acetamiprid products. The method has been developed in alignment with "green chemistry" principles, minimizing solvent usage and analysis time.[1][2]

Introduction

Acetamiprid is a neonicotinoid insecticide widely used in agriculture to control a variety of sucking insects.[3] Accurate determination of its concentration in commercial formulations is crucial for ensuring product efficacy and safety. This document provides a detailed experimental protocol for the analysis of acetamiprid using a reversed-phase HPLC-DAD system, along with comprehensive method validation data.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode Array Detector (DAD) is employed. The chromatographic conditions are optimized for the separation and quantification of acetamiprid.



Parameter	Condition
HPLC System	Agilent 1100 Series or equivalent
Column	Shimadzu C18 (250 mm x 4.6 mm, 5 μm) or Agilent Zorbax Eclipse C18 (50 mm x 4.6 mm, 1.8 μm)
Mobile Phase	Acetonitrile and Water (e.g., 60:40, v/v or 80:20, v/v with 1% Ortho Phosphoric Acid)[2][3][4]
Flow Rate	1.0 mL/min[5][6]
Injection Volume	10-20 μL[5]
Column Temperature	25 °C or 40 °C[2][6]
Detection	DAD at 225 nm, 245 nm, or 254 nm[4][5][6]
Run Time	Approximately 17 minutes[4]

2.2. Reagents and Standards

Acetonitrile: HPLC grade

• Water: Ultrapure or HPLC grade

- Ortho-Phosphoric Acid (OPA): Analytical grade (if required for mobile phase)
- Acetamiprid Reference Standard: Certified purity of 99.0% or higher[2]

2.3. Standard Solution Preparation

- Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of acetamiprid reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately



0.076 mg/L to 1.26 mg/L for linearity studies.[2] For routine analysis, a concentration of around 0.1 mg/mL is often used.[1]

- 2.4. Sample Preparation (for Water-Soluble Powder SP Formulations)
- Accurately weigh an amount of the formulation equivalent to approximately 10.0 mg of acetamiprid into a 100 mL volumetric flask.
- Add a portion of the mobile phase (e.g., 70 mL) and sonicate for 2.5 to 15 minutes to ensure complete dissolution.[2]
- Allow the solution to cool to room temperature.
- Dilute to the mark with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method was validated according to SANCO/3030/99 rev. 5 guidelines.[1][2]

3.1. Linearity

The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Concentration Range	0.076 - 1.26 mg/mL[2]
Correlation Coefficient (r²)	> 0.99[1][2]

3.2. Accuracy

Accuracy was determined by the recovery of spiked samples at different concentration levels. The recovery for the active substance at concentrations above 10% should be within the range of 97-103%.[1][2]



Fortification Level	Mean Recovery (%)
Level 1	99.31
Level 2	100.54
Level 3	101.18

Note: The above recovery values are examples from a cited study.[7]

3.3. Precision

The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be below a certain threshold (e.g., <1%).[1][2]

Precision Type	% RSD
Repeatability (%RSDr)	< 1%
Intermediate Precision	< 2%

3.4. Specificity

The specificity of the method was demonstrated by the absence of interfering peaks from the formulation excipients at the retention time of acetamiprid. The peak purity can be confirmed using the DAD detector.

Results and Discussion

Under the specified chromatographic conditions, acetamiprid typically elutes at a retention time of approximately 3.6 to 4.03 minutes.[1][4] The DAD detector allows for the confirmation of the analyte's identity by comparing its UV spectrum with that of the reference standard. The method proved to be linear, accurate, precise, and specific for the determination of acetamiprid in the tested formulations.

Conclusion



The HPLC-DAD method described in this application note is suitable for the routine quality control analysis of acetamiprid in pesticide formulations. The method is simple, rapid, and adheres to the principles of green analytical chemistry.[1][2]

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

This protocol outlines the detailed steps for preparing the standard and sample solutions for the HPLC-DAD analysis of acetamiprid.

Materials:

- Acetamiprid reference standard (≥99% purity)
- Acetamiprid formulation (e.g., Water-Soluble Powder)
- Mobile Phase (e.g., Acetonitrile:Water 60:40, v/v)
- Volumetric flasks (50 mL, 100 mL)
- Analytical balance
- Ultrasonic bath
- Syringe filters (0.45 μm)
- HPLC vials

Procedure:

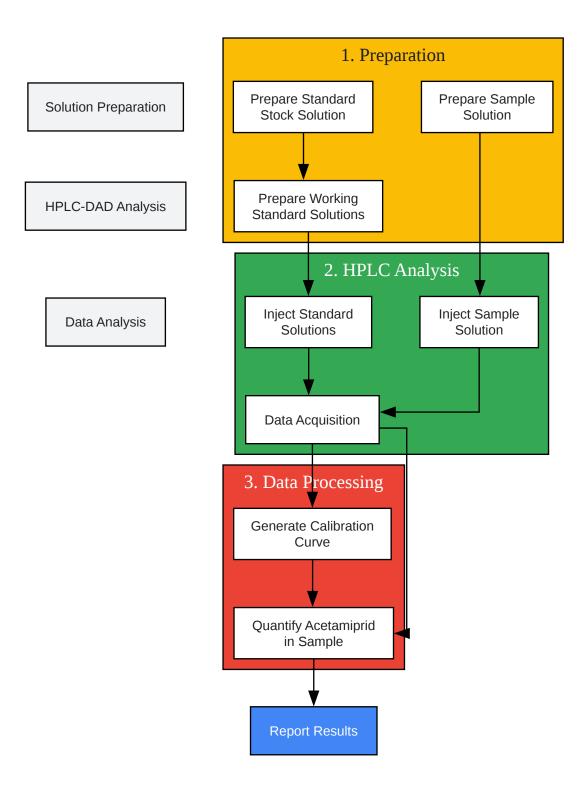
- Standard Stock Solution Preparation (e.g., 100 mg/L):
 - 1. Accurately weigh approximately 10.0 mg of the acetamiprid reference standard.
 - 2. Transfer the weighed standard into a 100 mL volumetric flask.
 - 3. Add about 70 mL of the mobile phase to the flask.



- 4. Sonicate for 5 minutes or until the standard is completely dissolved.
- 5. Allow the solution to return to room temperature.
- 6. Fill the flask to the mark with the mobile phase.
- 7. Cap the flask and invert it several times to ensure homogeneity.
- Working Standard Solution for Calibration (e.g., for a 5-point curve):
 - 1. Prepare a series of dilutions from the stock solution to obtain desired concentrations (e.g., 0.076, 0.09, 0.1, 0.11, and 1.26 mg/mL).[2]
 - 2. For each concentration, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with the mobile phase.
- Sample Solution Preparation:
 - Accurately weigh a quantity of the acetamiprid formulation powder that contains approximately 10.0 mg of the active ingredient.
 - 2. Transfer the weighed sample into a 100 mL volumetric flask.
 - 3. Add about 70 mL of the mobile phase.
 - 4. Sonicate for 10-15 minutes to ensure complete extraction of acetamiprid.
 - 5. Let the solution cool to ambient temperature.
 - 6. Dilute to the mark with the mobile phase and mix well.
 - 7. Draw the solution into a syringe and filter it through a 0.45 μ m syringe filter into an HPLC vial.

Visualizations

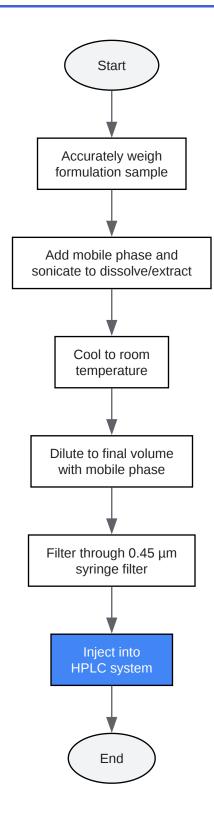




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Caption: Workflow for Acetamiprid Determination by HPLC-DAD.





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Caption: Sample Preparation Protocol for Acetamiprid Formulations.



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